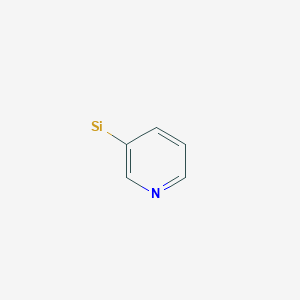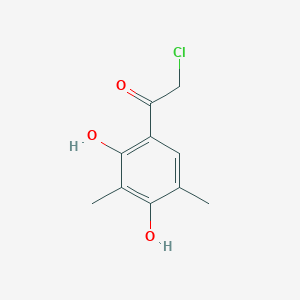![molecular formula C10H9NO3 B13963081 Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13963081.png)
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the class of cyclopenta[c]pyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Applications De Recherche Scientifique
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-5-one
- 6,7-Dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine
Uniqueness
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is unique due to its specific structural features and the presence of the carboxylate group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H9NO3 |
|---|---|
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
methyl 5-oxo-6,7-dihydrocyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)7-5-11-4-6-2-3-8(12)9(6)7/h4-5H,2-3H2,1H3 |
Clé InChI |
OGLQDFXJLMVADN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C(=CN=C1)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


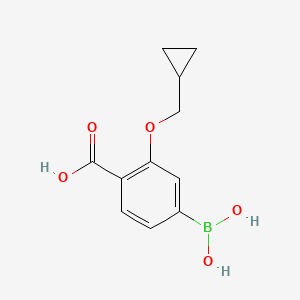
![[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate](/img/structure/B13963006.png)
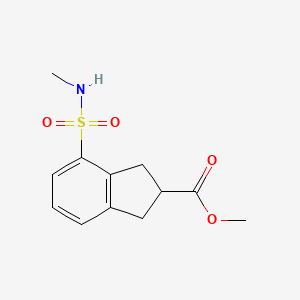
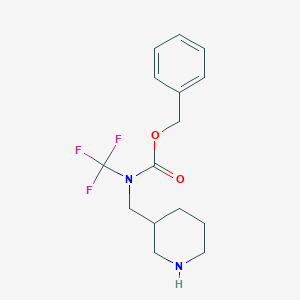


![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
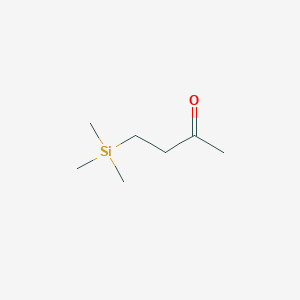
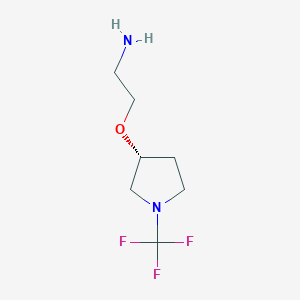
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13963069.png)
